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Ethyl (Z)-4,7-octadienoate

Stereochemistry Regulatory Compliance Flavor Authentication

Ethyl (Z)-4,7-octadienoate (CAS 69925-33-3), also named ethyl cis-4,7-octadienoate or ethyl (4Z)-octa-4,7-dienoate, is a C₁₀H₁₆O₂ unsaturated fatty acid ethyl ester (molecular weight 168.23 g/mol) bearing two double bonds at positions 4 and 7, both in the Z (cis) configuration. It was first isolated and identified as a key aroma constituent of purple passion fruit (Passiflora edulis Sims).

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 69925-33-3
Cat. No. B1629240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (Z)-4,7-octadienoate
CAS69925-33-3
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC=CCC=C
InChIInChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,6-7H,1,4-5,8-9H2,2H3/b7-6+
InChIKeyLNOWXPKCCJROHI-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (Z)-4,7-octadienoate (CAS 69925-33-3): What This Flavor Compound Actually Is


Ethyl (Z)-4,7-octadienoate (CAS 69925-33-3), also named ethyl cis-4,7-octadienoate or ethyl (4Z)-octa-4,7-dienoate, is a C₁₀H₁₆O₂ unsaturated fatty acid ethyl ester (molecular weight 168.23 g/mol) bearing two double bonds at positions 4 and 7, both in the Z (cis) configuration . It was first isolated and identified as a key aroma constituent of purple passion fruit (Passiflora edulis Sims) . It is recognized as a flavoring agent by FEMA (No. 3682) and JECFA (No. 339), and is listed in the FDA EAFUS inventory . At 100%, it exhibits a pineapple, fruity odor profile .

Why You Cannot Simply Substitute Ethyl (Z)-4,7-octadienoate with Another Fruity Ester


Ethyl (Z)-4,7-octadienoate is not interchangeable with the (E)-isomer (CAS 72276-09-6), with the saturated analog ethyl octanoate (CAS 106-32-1), or with the single-unsaturation analog ethyl (Z)-4-octenoate (CAS 34495-71-1), because these molecules differ fundamentally in stereochemistry, degree of unsaturation, and regulatory identity . The FEMA GRAS designation (No. 3682) is explicitly assigned to the (Z)-isomer, while the (E)-isomer is listed under a different CAS registry (72276-09-6) and lacks an independent FEMA number . Furthermore, the Bedoukian commercial product “Tropical Dienoate” is a mixture of the (Z)-4,7-octadienoate (≥70%) and (Z)-4-octenoate (15–30%), not a pure single entity, which means procurement specifications based purely on the FEMA name may inadvertently deliver a blend with different sensory performance . Substitution without verification therefore risks both regulatory non-compliance and inconsistent organoleptic outcomes.

Ethyl (Z)-4,7-octadienoate (CAS 69925-33-3): Quantitative Differentiation Evidence vs. Closest Analogs


Stereochemical Identity and Regulatory Assignment: (Z)-Isomer is the FEMA-Registered Entity

Ethyl (Z)-4,7-octadienoate (CAS 69925-33-3) and ethyl (E)-4,7-octadienoate (CAS 72276-09-6) are distinct stereoisomers with different CAS registry numbers. The FEMA GRAS designation No. 3682 is specifically linked to the (Z)-isomer CAS 69925-33-3, while the (E)-isomer at CAS 72276-09-6 has no independent FEMA number . This means that for any product labeled with FEMA 3682, the (Z)-isomer is the legally recognized identity. In gas chromatographic analysis, the (E)-isomer exhibits a Kovats retention index of 1159 on a DB-1 non-polar column, compared to RI = 1490 on a Carbowax 20M polar column for the same isomer, providing clear analytical discrimination .

Stereochemistry Regulatory Compliance Flavor Authentication

Purity and Composition: Pure Compound vs. Commercial Tropical Dienoate Mixture

End-users must distinguish between pure ethyl (Z)-4,7-octadienoate and the Bedoukian commercial blend 'Tropical Dienoate' (BRI Product 536). Bedoukian's specification requires a minimum total purity of 96.0% (sum of isomers), with the main (Z)-4,7-octadienoate isomer at ≥70.0% and a secondary component, ethyl (Z)-4-octenoate (CAS 34495-71-1), at 15.0–30.0% . In contrast, the JECFA specification for the pure substance mandates a minimum assay of 95% for the named compound, ethyl octa-4Z,7-dienoate . Procuring 'Tropical Dienoate' thinking it is pure ethyl (Z)-4,7-octadienoate introduces up to 30% of a structurally simpler mono-unsaturated ester, which alters both the flavor profile and the per-unit cost-effectiveness of the active ingredient.

Product Specification Purity Flavor Procurement

FEMA Use-Level Differentiation: Quantitative Category-Specific Limits

Ethyl (Z)-4,7-octadienoate has FEMA-defined maximum use levels (mg/kg) across food categories that differ from those of its closest structural comparator, ethyl (Z)-4-octenoate (FEMA 3344) . For ethyl (Z)-4,7-octadienoate, baked goods permit 20 mg/kg, non-alcoholic and alcoholic beverages 10 mg/kg, chewing gum 25 mg/kg, and frozen dairy 15 mg/kg . In contrast, for ethyl (Z)-4-octenoate, the recommended fragrance concentrate usage is up to 3.0000%, which reflects a different potency and application domain . This quantitative divergence means that direct molar or weight-based substitution between the two will produce different flavor intensity outcomes.

Flavor Use Levels FEMA GRAS Formulation Limits

Natural Occurrence as an Authentication Anchor: Purple Passion Fruit Specificity

Ethyl (Z)-4,7-octadienoate was first identified as a naturally occurring aroma component of purple passion fruit (Passiflora edulis Sims) by Winter et al. (1979) , and this natural occurrence is consistently cited in authoritative metabolite databases (HMDB, FooDB) . In contrast, ethyl (E)-4,7-octadienoate and ethyl (Z)-4-octenoate are not reported as natural constituents of passion fruit in the same definitive manner; ethyl (Z)-4-octenoate is detected in asian pears and apples, not passion fruit . For flavor houses formulating nature-identical passion fruit profiles, the (Z)-4,7-octadienoate has a direct evidentiary link to the target fruit's authentic volatile profile that the comparator esters lack.

Natural Occurrence Authentication Nature-Identical

Organoleptic Nuance: Sensory Panel Descriptors Differentiate (Z)-4,7-Dienoate from Saturated Ethyl Octanoate

A sensory panel evaluation published in Perfumer & Flavorist (March 2016) provided organoleptic descriptors for ethyl cis-4,7-octadienoate at 1% dilution: sweet, green, fruity, tart, slightly citrus-like, waxy, slightly floral, metallic, winey, watermelon, green, berry-like . Ethyl octanoate, by comparison, is characterized at 5 ppm as waxy, fatty, aldehydic, coconut, creamy, and dairy-like . The (Z)-4,7-dienoate brings top-note brightness and tropical fruit complexity (watermelon, berry, citrus) that the saturated C8 ester does not provide. This sensory differentiation justifies selection when a formulation demands a fresh, juicy, tropical top note rather than a fatty, creamy base note.

Sensory Analysis Organoleptic Properties Flavor Differentiation

Physicochemical Property Differentiation: Boiling Point, Density, and Refractive Index vs. Closest Analogs

Ethyl (Z)-4,7-octadienoate exhibits a boiling point of 82–84 °C at 800 Pa (approximately 204.8 °C at 760 mmHg extrapolated) and a reported refractive index of 1.440–1.446 at 20 °C . The closest mono-unsaturated analog, ethyl (Z)-4-octenoate, has a lower boiling point of 179 °C at 1333 Pa (~195.9 °C at 760 mmHg predicted) and a density of 0.892 g/cm³ . These differences, while modest, are analytically distinguishable and enable identity confirmation by GC retention time and refractive index during incoming quality control. The JECFA specification additionally requires a minimum 95% assay, colorless liquid appearance, and boiling point of 88 °C at 20 mmHg .

Physicochemical Properties Quality Control Specification

Ethyl (Z)-4,7-octadienoate: Where the Quantitative Differentiation Translates into Application Value


Nature-Identical Purple Passion Fruit Flavor Formulations

When formulating a nature-identical passion fruit flavor, ethyl (Z)-4,7-octadienoate is the only ester in its class with confirmed isolation from authentic purple passion fruit volatile extract (Winter et al., 1979) . The (E)-isomer and ethyl (Z)-4-octenoate lack this direct natural-occurrence evidence in passion fruit. Flavor houses targeting clean-label or nature-identical declarations should specify CAS 69925-33-3 with a minimum 95% assay, not the Bedoukian Tropical Dienoate mixture (≥70% target isomer), to ensure authenticity and batch-to-batch fidelity .

Regulatory-Compliant Tropical Beverage Flavors Requiring FEMA 3682 Certification

For non-alcoholic and alcoholic beverages, the FEMA maximum use level is 10 mg/kg for ethyl (Z)-4,7-octadienoate . The (E)-isomer (CAS 72276-09-6) has no FEMA number, and ethyl (Z)-4-octenoate (FEMA 3344) is primarily referenced for fragrance use at percentage levels, not food at defined mg/kg tiers . Procurement must specify the (Z)-isomer by CAS and FEMA number to satisfy both regulatory filings and the intended flavor impact at the permitted dosage.

QC Release Testing and Identity Confirmation Against Adulterated or Mixed Batches

Incoming quality control laboratories can use the refractive index range (1.440–1.446 at 20 °C) and boiling point (82–84 °C at 800 Pa) to discriminate the pure (Z)-4,7-dienoate from the Bedoukian mixture, which has overlapping but distinct physical properties due to the 15–30% (Z)-4-octenoate content . Additionally, GC analysis on a DB-1 column can resolve the target compound from the (E)-isomer (RI difference) and from ethyl (Z)-4-octenoate, confirming that the received batch meets the ordered specification rather than being a miscertified blend.

Top-Note Tropical Fruit Character for Fine Fragrance and Functional Perfumery

In fragrance applications where a juicy, fresh pineapple-mango-kiwi top note is required, the sensory profile of ethyl (Z)-4,7-octadienoate—described as sweet, green, fruity, winey, and watermelon-like at 1% dilution —differentiates it from ethyl octanoate, which imparts a waxy, fatty, creamy character more suited to base notes . Perfumers selecting the (Z)-4,7-dienoate over the saturated C8 ester gain top-note brightness and tropical complexity without the heavy dairy undertones.

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